molecular formula C3H2LiNO2S2 B12956583 Lithium thiazole-2-sulfinate

Lithium thiazole-2-sulfinate

Cat. No.: B12956583
M. Wt: 155.2 g/mol
InChI Key: AZFNNYVWERBQKZ-UHFFFAOYSA-M
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Description

Lithium thiazole-2-sulfinate is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lithium thiazole-2-sulfinate typically involves the reaction of thiazole-2-sulfinic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

Thiazole-2-sulfinic acid+Lithium hydroxideLithium thiazole-2-sulfinate+Water\text{Thiazole-2-sulfinic acid} + \text{Lithium hydroxide} \rightarrow \text{this compound} + \text{Water} Thiazole-2-sulfinic acid+Lithium hydroxide→Lithium thiazole-2-sulfinate+Water

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Lithium thiazole-2-sulfinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiazole-2-sulfonate.

    Reduction: It can be reduced to form thiazole-2-sulfinate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Thiazole-2-sulfonate

    Reduction: Thiazole-2-sulfinate

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Lithium thiazole-2-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium thiazole-2-sulfinate involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can affect cellular respiration and energy production.

Comparison with Similar Compounds

Lithium thiazole-2-sulfinate can be compared with other thiazole-based compounds, such as:

    Thiazole-2-sulfonate: Similar in structure but differs in its oxidation state.

    Thiazole-2-sulfinate: The reduced form of thiazole-2-sulfonate.

    Thiazole-2-carboxylate: Contains a carboxyl group instead of a sulfinic group.

Uniqueness: this compound is unique due to its lithium ion, which can enhance its solubility and reactivity. This makes it a valuable compound for various applications, particularly in the field of lithium-sulfur batteries, where it can serve as a precursor for the synthesis of advanced materials.

Properties

Molecular Formula

C3H2LiNO2S2

Molecular Weight

155.2 g/mol

IUPAC Name

lithium;1,3-thiazole-2-sulfinate

InChI

InChI=1S/C3H3NO2S2.Li/c5-8(6)3-4-1-2-7-3;/h1-2H,(H,5,6);/q;+1/p-1

InChI Key

AZFNNYVWERBQKZ-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CSC(=N1)S(=O)[O-]

Origin of Product

United States

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